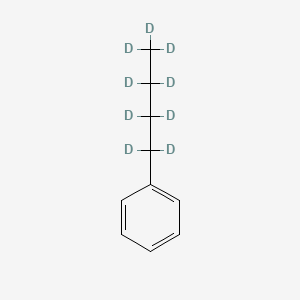

N-Butyl-D9-benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14 |

|---|---|

Molecular Weight |

143.27 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutylbenzene |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2 |

InChI Key |

OCKPCBLVNKHBMX-AZOWHCDPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 |

Canonical SMILES |

CCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Research Applications of N Butyl D9 Benzene

Contribution to Mechanistic Investigations in Organic Chemistry

The substitution of hydrogen with deuterium (B1214612) in N-Butyl-D9-benzene significantly influences the vibrational frequencies of the C-D bonds compared to C-H bonds. This difference in zero-point energy is the basis for the kinetic isotope effect (KIE), which is a cornerstone in the elucidation of reaction mechanisms.

Elucidation of Reaction Pathways Through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the reaction rates of n-butylbenzene and this compound, researchers can determine whether the cleavage of a C-H bond in the butyl chain is involved in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken in the rate-limiting step. nih.gov

In the oxidation of alkylbenzenes, for instance, the reaction is believed to proceed via the formation of a benzylic radical. libretexts.org The abstraction of a hydrogen atom from the benzylic position is often the rate-determining step. libretexts.org A hypothetical study on the oxidation of n-butylbenzene to form 1-phenyl-1-butanol (B1581738) could yield KIE data as shown in Table 1.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of n-Butylbenzene

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| n-Butylbenzene | 1.5 x 10⁻⁴ | 5.0 |

| This compound | 3.0 x 10⁻⁵ |

A significant KIE value, such as the hypothetical 5.0 in Table 1, would provide strong evidence that the cleavage of the benzylic C-H bond is the rate-determining step in the oxidation reaction. This information is crucial for understanding the reaction pathway and for the design of more efficient catalytic systems.

Characterization of Reaction Intermediates and Transition States

The magnitude of the KIE can also provide insights into the structure of the transition state. researchgate.net A more symmetrical transition state, where the hydrogen atom is equally shared between the carbon and the abstracting species, generally exhibits a larger KIE. By studying the KIE under different reaction conditions or with different catalysts, the geometry of the transition state can be inferred.

For example, in the benzylic bromination of n-butylbenzene using N-bromosuccinimide (NBS), the reaction proceeds through a benzylic radical intermediate. pressbooks.pub The use of this compound would allow for a detailed study of the transition state leading to this radical. A large KIE would suggest a transition state where the C-H bond is significantly weakened.

Studies on Fragmentation Mechanisms of Ionized Alkylbenzene Species

In mass spectrometry, the fragmentation of molecular ions provides a fingerprint for compound identification. By using deuterated compounds like this compound, the fragmentation pathways can be traced with greater clarity. The nine deuterium atoms in the butyl chain serve as labels, allowing for the determination of which atoms are lost in each fragmentation step. core.ac.uk

The electron ionization mass spectrum of n-butylbenzene shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+), and another at m/z 92. core.ac.uk The formation of these ions involves rearrangements and cleavage of the butyl chain. By analyzing the mass spectrum of this compound, the origin of the atoms in the fragment ions can be determined. For example, the observation of a fragment at m/z 98 (C7H5D2+) would indicate a specific rearrangement and fragmentation mechanism.

Role in Quantitative Analytical Chemistry and Method Development

Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass. mdpi.com

Application as an Internal Standard in Mass Spectrometry (MS)

This compound is an excellent internal standard for the quantification of n-butylbenzene and other related volatile organic compounds (VOCs) in environmental and biological samples. lcms.cz When added to a sample at a known concentration, it co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer. This co-elution and similar ionization behavior allow for the correction of variations in sample preparation, injection volume, and instrument response.

Optimization in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

In the development of LC-MS/MS methods, the optimization of ionization source parameters is critical for achieving high sensitivity and reproducibility. nih.govspectroscopyonline.com this compound can be used during method development to optimize parameters such as spray voltage, gas flow rates, and temperatures for the analysis of nonpolar compounds like alkylbenzenes. elementlabsolutions.com

A stable and consistent signal from the deuterated internal standard across different experimental conditions indicates robust method performance. Table 2 presents hypothetical data from an optimization experiment for the analysis of n-butylbenzene in water samples using this compound as an internal standard.

Table 2: Illustrative Data for LC-MS/MS Method Optimization using this compound as an Internal Standard for n-Butylbenzene Analysis

| Parameter | Setting 1 | Response Ratio (Analyte/IS) | Setting 2 | Response Ratio (Analyte/IS) |

|---|---|---|---|---|

| Spray Voltage (kV) | 3.0 | 1.25 | 4.0 | 1.55 |

| Nebulizer Gas (psi) | 30 | 1.40 | 40 | 1.62 |

| Drying Gas (L/min) | 10 | 1.58 | 12 | 1.60 |

By monitoring the response ratio of the analyte to the internal standard, optimal conditions that provide the highest and most stable signal can be identified, leading to a validated and reliable analytical method. nih.govnih.gov

Implementation in Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

In the realm of quantitative analytical chemistry, particularly in the analysis of complex environmental and biological samples, this compound is frequently employed as an internal standard or a surrogate standard in Gas Chromatography-Mass Spectrometry (GC-MS) protocols. Its utility stems from its chemical similarity to a class of common environmental pollutants known as BTEX (benzene, toluene (B28343), ethylbenzene, and xylenes) and other alkylated aromatic hydrocarbons.

As an internal standard, a known quantity of this compound is added to a sample prior to analysis. Since it behaves chemically in a very similar manner to the non-deuterated analytes of interest, it experiences similar losses during sample preparation, extraction, and injection into the GC-MS system. However, due to its higher mass, its signal is clearly distinguishable from the analytes in the mass spectrometer. By comparing the signal intensity of the analytes to that of the known amount of the internal standard, chemists can accurately quantify the concentration of the target compounds, compensating for variations in sample handling and instrument response.

When used as a surrogate standard, this compound is added to the sample before any preparation steps. Its recovery after the entire analytical procedure provides a measure of the efficiency of the extraction and analysis for similar compounds in the sample matrix. This is particularly crucial for ensuring the quality and accuracy of data in regulatory methods, such as those established by the U.S. Environmental Protection Agency (EPA) for the analysis of volatile organic compounds in water and soil. epa.govaccustandard.comepa.gov

Enhancement of Analytical Precision and Accuracy in Complex Matrices

The analysis of trace levels of organic compounds in complex matrices such as soil, sediment, wastewater, and biological tissues is fraught with challenges. These matrices contain a multitude of interfering compounds that can suppress or enhance the signal of the target analytes, leading to inaccurate and imprecise results. The use of this compound as an internal or surrogate standard is a powerful strategy to mitigate these matrix effects.

Because this compound has nearly identical chromatographic retention time and ionization behavior to its non-deuterated counterparts, it co-elutes and experiences similar matrix-induced signal suppression or enhancement. By normalizing the analyte signal to the internal standard signal, these effects can be effectively canceled out, leading to a significant improvement in the precision and accuracy of the quantification. This approach is a cornerstone of robust analytical methods for the determination of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds in challenging environmental samples. gov.bc.caresearchgate.netthermofisher.com

To illustrate the effectiveness of this compound as a surrogate standard, consider the following representative data for the analysis of aromatic hydrocarbons in a spiked soil sample.

| Analyte | Spiked Concentration (µg/kg) | Measured Concentration (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| Toluene | 50 | 48.5 | 97 | 4.2 |

| Ethylbenzene | 50 | 49.1 | 98.2 | 3.8 |

| n-Propylbenzene | 50 | 47.8 | 95.6 | 5.1 |

| This compound (Surrogate) | 50 | 48.9 | 97.8 | 3.5 |

The high recovery and low relative standard deviation for this compound provide confidence in the accuracy and precision of the measurements for the target analytes.

Utility in Advanced Spectroscopic Characterization

Beyond its role in quantitative analysis, this compound is a valuable compound for fundamental studies in molecular structure and dynamics using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The substitution of hydrogen with deuterium in this compound leads to distinct changes in its ¹H and ¹³C NMR spectra compared to the non-deuterated n-butylbenzene. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions on the butyl chain are absent. This simplifies the spectrum and can aid in the assignment of the remaining proton signals.

In ¹³C NMR, the carbons attached to deuterium atoms exhibit a characteristic triplet multiplicity (due to coupling with the spin-1 deuterium nucleus) and are shifted slightly upfield. This "isotope shift" can provide valuable information about the electronic environment of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts (ppm) for n-Butylbenzene and this compound

| Carbon Atom | n-Butylbenzene (ppm) | This compound (Predicted ppm, Multiplicity) |

|---|---|---|

| C1 (aromatic, attached to butyl) | 142.8 | 142.7 |

| C2, C6 (aromatic) | 128.4 | 128.4 |

| C3, C5 (aromatic) | 128.2 | 128.2 |

| C4 (aromatic) | 125.6 | 125.6 |

| Cα (butyl) | 35.8 | ~35.5 (t) |

| Cβ (butyl) | 33.8 | ~33.5 (t) |

| Cγ (butyl) | 22.4 | ~22.1 (t) |

| Cδ (butyl) | 13.9 | ~13.6 (t) |

Note: Predicted shifts for the deuterated compound are slightly upfield, and the multiplicity (t) is due to C-D coupling.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope in this compound significantly alters the vibrational frequencies of the C-D bonds compared to the C-H bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as massive as hydrogen, the C-D stretching vibrations are observed at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

This isotopic shift is a powerful tool for assigning specific vibrational modes in the IR spectrum. By comparing the IR spectrum of this compound with that of its non-deuterated analog, researchers can definitively identify the vibrations associated with the butyl chain. This information is crucial for understanding the intramolecular forces and the conformational preferences of alkylbenzenes.

Characteristic IR Vibrational Frequencies (cm⁻¹) for n-Butylbenzene and this compound

| Vibrational Mode | n-Butylbenzene (cm⁻¹) | This compound (Expected, cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3030-3080 | ~3030-3080 |

| Aliphatic C-H Stretch | ~2850-2960 | - |

| Aliphatic C-D Stretch | - | ~2100-2200 |

| Aromatic C=C Stretch | ~1605, 1495 | ~1605, 1495 |

| Aliphatic C-H Bend | ~1465, 1378 | - |

| Aliphatic C-D Bend | - | Lower frequency than C-H bend |

Engagement in Environmental and Biogeochemical Tracing Studies

The unique isotopic signature of this compound makes it an excellent tracer for studying the fate and transformation of hydrocarbons in the environment.

When released into the environment, for example, in a controlled laboratory setting or a field study, this compound can be used to track the movement and breakdown of similar pollutants. Because its mass is different from naturally occurring n-butylbenzene, it can be distinguished and quantified using mass spectrometry even at very low concentrations.

This allows scientists to study important environmental processes such as:

Biodegradation: By monitoring the disappearance of this compound and the appearance of its degradation products over time, researchers can determine the rates and pathways of microbial breakdown of alkylbenzenes in soil and water.

Transport and Dispersion: this compound can be introduced into a groundwater or surface water system to trace the movement of a contaminant plume. Its detection at various points downstream can help to model the transport velocity and dispersion of pollutants.

Adsorption and Desorption: The partitioning of this compound between water and soil or sediment particles can be studied to understand the processes that control the mobility of hydrophobic organic contaminants in the subsurface.

The use of stable isotope-labeled compounds like this compound provides a powerful and unambiguous way to study the complex processes that govern the environmental fate of hydrocarbons, leading to more accurate risk assessments and more effective remediation strategies. nih.govchelsea.co.ukscialert.netnih.gov

Isotopic Fingerprinting in Bioremediation Efficacy Assessments

The assessment of bioremediation efficacy in contaminated environments relies on robust methods to track the degradation of pollutants. Isotopic fingerprinting, a powerful analytical technique, offers a direct way to monitor the biological degradation of contaminants by measuring changes in their stable isotope ratios. In the context of n-butylbenzene contamination, the deuterated analogue, this compound, serves as a crucial tool in these assessments. This section explores the advanced research applications of this compound in isotopic fingerprinting to evaluate the effectiveness of bioremediation strategies.

The principle behind isotopic fingerprinting in bioremediation lies in the kinetic isotope effect (KIE). During metabolic processes, microorganisms preferentially break chemical bonds involving lighter isotopes (e.g., ¹²C, ¹H) over those with heavier isotopes (e.g., ¹³C, ²H or D). This preference leads to a characteristic shift in the isotopic composition of the remaining contaminant pool, which becomes enriched in the heavier isotopes. By monitoring this isotopic enrichment, researchers can confirm and quantify the extent of biodegradation, distinguishing it from non-destructive processes like dilution or sorption.

This compound is particularly valuable in these studies as an internal standard or a surrogate spike. Its chemical behavior is nearly identical to that of n-butylbenzene, the contaminant of interest. However, its significantly different mass due to the nine deuterium atoms allows for its clear distinction and accurate quantification using mass spectrometry-based analytical techniques. This enables researchers to precisely track the fate of the contaminant and account for any potential abiotic losses.

Detailed Research Findings

While specific field studies exclusively detailing the use of this compound for isotopic fingerprinting in large-scale bioremediation are not extensively documented in publicly available literature, the methodology is well-established for similar aromatic hydrocarbons like benzene (B151609), toluene, and xylenes (B1142099). Research in this area typically involves microcosm studies and controlled field experiments to establish the isotopic enrichment factors (ε) associated with the biodegradation of the target compound under specific redox conditions (e.g., aerobic, anaerobic).

For instance, in a hypothetical microcosm study designed to assess the anaerobic bioremediation of n-butylbenzene, a series of reactors could be established with contaminated groundwater and sediment. These reactors would be amended with nutrients to stimulate microbial activity and spiked with a known concentration of n-butylbenzene and this compound as an internal standard. Over time, samples would be collected and analyzed for the concentrations of both compounds and the stable carbon isotope ratio (δ¹³C) of n-butylbenzene.

The expected results would show a decrease in the concentration of n-butylbenzene, corresponding with an increase in the δ¹³C value of the remaining n-butylbenzene, indicating microbial degradation. The concentration of this compound, being resistant to significant biodegradation under the same conditions due to the strength of the C-D bonds, would remain relatively stable, allowing for correction of any analytical variability or sample loss.

The data from such a study could be presented in the following tables:

Table 1: Hypothetical Concentration Data from a Microcosm Study on n-Butylbenzene Bioremediation

| Time (Days) | n-Butylbenzene Concentration (µg/L) | This compound Concentration (µg/L) |

| 0 | 1000 | 100 |

| 15 | 750 | 98 |

| 30 | 450 | 101 |

| 60 | 150 | 99 |

| 90 | <50 | 97 |

Table 2: Hypothetical Stable Carbon Isotope Data from the Same Microcosm Study

| Time (Days) | Fraction of n-Butylbenzene Remaining | δ¹³C of n-Butylbenzene (‰) |

| 0 | 1.00 | -25.0 |

| 15 | 0.75 | -24.2 |

| 30 | 0.45 | -22.8 |

| 60 | 0.15 | -19.5 |

| 90 | <0.05 | Not Measured |

These tables can be visualized interactively to show the relationship between the degradation of n-butylbenzene and the corresponding isotopic enrichment. The consistent concentration of this compound would validate that the observed decrease in n-butylbenzene is due to degradation rather than other factors.

The isotopic enrichment factor (ε) can be calculated from this data using the Rayleigh distillation model. This factor is a quantitative measure of the isotopic fractionation for a specific degradation pathway and can be used to estimate the extent of biodegradation in field settings where initial contaminant concentrations may be unknown.

Theoretical and Computational Studies Pertaining to Deuterated N Butylbenzene Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Deuterium (B1214612) Effects

Ab initio and DFT calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and other properties from first principles. For deuterated n-butylbenzene, these calculations are crucial for quantifying the effects of the heavier deuterium isotope.

One area of study involves the correlation of experimentally observed hydrogen-deuterium exchange (HDE) rates with ab initio calculations of acidities and potential energy profiles. researchgate.net Such studies have been used to support the proposed carbanion intermediacy in HDE reactions by calculating the energetics of deprotonation and reprotonation steps. researchgate.net Fragmentation mechanisms of ionized n-butylbenzene have also been examined using high-level theoretical methods like G3B3 and G3MP2B3 to determine the energetically favored pathways. researchgate.net

DFT methods, particularly with hybrid functionals like B3LYP and dispersion-corrected functionals such as ωB97X-D, are widely used to study alkylbenzenes. aip.org These calculations can predict the relative energies of different conformers of the flexible butyl chain. The substitution of hydrogen with deuterium primarily affects the zero-point vibrational energy (ZPVE) of the molecule. Because C-D bonds have lower vibrational frequencies than C-H bonds, the ZPVE is lower for the deuterated species, which can subtly influence conformer stability. Research on n-butylbenzene has used various levels of theory to calculate the ZPE-corrected relative energetics of its conformers, providing a baseline for understanding the impact of deuteration. aip.org

| Conformer | Relative Energy (kJ mol-1) B3LYP | Relative Energy (kJ mol-1) B3LYP-D3 | Relative Energy (kJ mol-1) ωB97X-D | Relative Energy (kJ mol-1) MP2 |

|---|---|---|---|---|

| Anti (Cs) | 0.00 | 0.00 | 0.00 | 0.00 |

| Gauche (C1) | 2.55 | 2.30 | 2.89 | 2.89 |

DFT calculations are also instrumental in predicting kinetic isotope effects (KIEs). rsc.org A significant primary deuterium KIE is often observed when a C-H/C-D bond is broken in the rate-determining step of a reaction. Computational models can confirm that the removal of a proton (or deuteron) is the rate-limiting step and predict the magnitude of the KIE. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of intermolecular interactions and bulk properties. While specific MD studies on N-Butyl-D9-benzene are not widely documented, the principles are well-established from simulations of benzene (B151609) and other alkylbenzenes. researchgate.netnih.gov

In an MD simulation, the forces between molecules are calculated using a force field, which is a set of parameters describing the potential energy of the system. These forces include van der Waals interactions (modeled, for example, by the Lennard-Jones potential) and electrostatic interactions between atomic partial charges. For a molecule like this compound, the force field would account for the interactions between the aromatic rings (π-π stacking) and between the alkyl chains.

MD simulations of liquid benzene have shown that the short-range intermolecular structure is reminiscent of the crystalline phase. researchgate.net Such simulations can be used to calculate properties like the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. This provides insight into the local solvation structure. Other dynamic properties, such as the average lifetime of the "cage" of solvent molecules surrounding a central molecule, can also be determined from time correlation functions. researchgate.net For deuterated systems, while the electronic interactions remain the same, the increased mass of the butyl chain in this compound would lead to slower translational and rotational dynamics compared to its non-deuterated counterpart, which would be observable in MD simulations.

Furthermore, MD simulations using probe molecules like benzene have been employed to identify novel binding sites on proteins, demonstrating the utility of this method in understanding ligand-receptor interactions. nih.gov A similar approach could be used to study the interactions of this compound with surfaces or macromolecules.

Computational Modeling of Isotope Effects and Spectroscopic Properties

Computational modeling is essential for interpreting complex experimental spectra and for understanding the underlying principles of isotopic effects. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in its vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to isotopic substitution. The frequency of a vibrational mode is proportional to the square root of the force constant divided by the reduced mass of the atoms involved. Since deuterium is twice as heavy as hydrogen, C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. Anharmonic modeling of the conformation-specific IR spectra of n-butylbenzene has been performed using DFT (B3LYP) and Møller-Plesset perturbation theory (MP2). aip.org To achieve better agreement between theoretical and experimental spectra, calculated force constants are often scaled. aip.org Different scaling factors may be applied to different types of vibrations (e.g., stretches vs. bends) to account for systematic errors in the calculations and the effects of anharmonicity. aip.org

| Vibrational Mode | Scaling Factor |

|---|---|

| CH Stretch | 0.9595 |

| Scissor Frequencies | 0.975 |

| Fermi Coupling | 0.8 |

These models can accurately reproduce complex spectral regions where Fermi resonances (interactions between a fundamental vibration and an overtone or combination band) occur. The deuteration in this compound would drastically alter these resonances by shifting the frequencies of the butyl chain vibrations.

In NMR spectroscopy, deuterium substitution also has a notable effect. While deuterium itself is NMR active, it has a much lower resonance frequency and sensitivity than protons. In ¹³C NMR, the primary effect of adjacent deuterium atoms is the splitting of carbon signals into multiplets due to ¹³C-¹H spin-spin coupling being replaced by ¹³C-²H coupling. Additionally, an "isotope shift" can occur, where the ¹³C chemical shift changes slightly upon deuteration of neighboring atoms. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict these NMR chemical shifts for both protons and carbons in complex molecules. mdpi.com For this compound, GIAO calculations would predict the characteristic upfield shifts and coupling patterns in the ¹³C spectrum for the butyl chain carbons.

Future Trajectories and Emerging Research Opportunities for N Butyl D9 Benzene

Prospective Developments in Deuteration Synthesis Technologies

The synthesis of deuterated compounds is continually evolving towards more efficient, selective, and sustainable methods. nih.gov While traditional methods for producing deuterated aromatic compounds often involve harsh conditions or expensive catalysts, emerging technologies promise to make compounds like N-Butyl-D9-benzene more accessible and cost-effective. tn-sanso.co.jp

Future developments are expected to concentrate on several key areas:

Advanced Catalytic Systems: Research is ongoing into novel transition metal catalysts (e.g., using iridium, ruthenium) and nanoparticle-based catalysts that can facilitate hydrogen isotope exchange (HIE) with greater precision and under milder conditions. musechem.com For instance, environmentally benign systems like Pd/C-Al-D₂O, which generates deuterium (B1214612) gas in situ from heavy water, represent a safer and more sustainable approach to deuteration. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: The shift from batch processing to continuous flow synthesis offers significant advantages in terms of scalability, reaction efficiency, and safety. tn-sanso.co.jp Microwave-assisted synthesis, in particular, has been shown to accelerate H-D exchange reactions, reducing reaction times significantly. nih.gov The development of flow reactors combined with microwave technology is a promising avenue for the large-scale production of deuterated aromatic compounds. tn-sanso.co.jp

Metal-Free Deuteration: To circumvent the cost and potential toxicity of metal catalysts, new metal-free deuteration methods are being explored. bath.ac.uk Acid-catalyzed deuteration, for example, presents an inexpensive and robust alternative for electron-rich aromatic compounds. bath.ac.uk

Late-Stage Functionalization: A major goal in synthetic chemistry is the ability to introduce deuterium into a complex molecule at a late stage of its synthesis. This approach, known as late-stage functionalization, enhances efficiency and allows for the targeted labeling of specific positions within a molecule. musechem.com

These advancements will likely lead to more economical and environmentally friendly production of this compound, with higher isotopic purity and regioselectivity.

Table 1: Comparison of Modern Deuteration Synthesis Technologies

| Technology | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Advanced Catalysis (e.g., Pd/C-Al-D₂O) | Environmentally friendly, high selectivity, uses D₂O as deuterium source. nih.gov | Enables greener and more efficient synthesis with reduced hazardous waste. nih.gov |

| Flow Synthesis with Microwave Irradiation | Increased throughput, better temperature control, improved safety and scalability. tn-sanso.co.jp | Facilitates cost-effective, large-scale industrial production. tn-sanso.co.jpuwaterloo.ca |

| Metal-Free Acid Catalysis | Inexpensive, robust, avoids metal contamination. bath.ac.uk | Provides a simpler and more economical synthetic route for specific aromatic precursors. bath.ac.uk |

| Late-Stage Functionalization | Allows for precise deuterium labeling on complex molecules, synthetic efficiency. musechem.com | Enables the targeted synthesis of specific isotopologues for advanced research applications. musechem.comnih.gov |

Expanding the Scope of this compound Applications in Interdisciplinary Sciences

The utility of deuterated compounds is rapidly growing beyond their traditional use in mechanistic studies. This compound, as a stable, isotopically labeled analog of n-butylbenzene, is a candidate for application in several interdisciplinary fields.

Pharmaceutical Research and Metabolomics: Deuterated compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.netresearchgate.net this compound can serve as an ideal internal standard for mass spectrometry-based quantification of n-butylbenzene and its metabolites in biological samples, due to its nearly identical chemical behavior but distinct mass. musechem.com Stable isotope labeling is a cornerstone of metabolomics, allowing for the tracing of metabolic pathways and the measurement of metabolic fluxes. nih.govnih.gov

Materials Science and Organic Electronics: The substitution of hydrogen with deuterium can enhance the stability and performance of organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs). tn-sanso.co.jpresearchgate.net The stronger C-D bond can lead to longer device lifetimes. researchgate.net Research into deuterated aromatic compounds for these applications is an active area, suggesting potential future use for derivatives of this compound in developing more durable and efficient electronic devices. metastatinsight.com

Environmental Science and Contaminant Tracing: N-butylbenzene is a component of gasoline and other industrial products, making it an environmental pollutant. drpress.orgnih.gov this compound can be used as a tracer in environmental studies to track the fate and transport of n-butylbenzene in soil, water, and air. Its unique mass signature allows for precise detection against a complex environmental background.

Table 2: Emerging Interdisciplinary Applications for this compound

| Field | Specific Application | Scientific Value |

|---|---|---|

| Pharmaceuticals/Metabolomics | Internal Standard for Mass Spectrometry | Enables precise quantification of n-butylbenzene and its metabolites in ADME studies. musechem.comresearchgate.net |

| Metabolic Tracer | Helps in elucidating metabolic pathways and understanding the fate of aromatic compounds in biological systems. nih.govnih.gov | |

| Materials Science | Precursor for OLED Materials | Potential to improve the stability and longevity of organic electronic devices. tn-sanso.co.jpresearchgate.net |

| Environmental Science | Isotopic Tracer | Allows for tracking the dispersion and degradation of n-butylbenzene pollution in the environment. drpress.org |

Integration with Next-Generation Analytical and Spectroscopic Platforms

Advances in analytical instrumentation continually demand higher quality standards and reagents. This compound is well-suited for integration with next-generation platforms that offer unprecedented sensitivity and resolution.

High-Resolution Mass Spectrometry (HRMS): In metabolomics and proteomics, HRMS is a key analytical tool. nih.gov Deuterated internal standards like this compound are essential for accurate quantification, correcting for variations in sample preparation and instrument response. musechem.comresearchgate.net As mass spectrometers become more sensitive, the need for high-purity isotopic standards will become even more critical.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are fundamental to NMR spectroscopy, where deuterated solvents are used to avoid overwhelming signals from hydrogen atoms. businessresearchinsights.com While this compound itself would be analyzed rather than used as a solvent, its specific labeling pattern can be used in advanced NMR experiments to study molecular dynamics, interactions, and structural conformations in complex mixtures.

Multi-modal Isotopic Analysis: Future analytical workflows will likely involve the combination of multiple techniques, such as coupling liquid chromatography with both mass spectrometry and NMR (LC-MS-NMR). In such integrated platforms, this compound can serve as a crucial reference compound, aiding in both the identification and quantification of analytes across different detection methods.

The integration of high-purity this compound with these advanced analytical systems will enable researchers to obtain more reliable and detailed data, pushing the boundaries of detection and characterization in complex biological and environmental samples.

Table 3: Role of this compound in Advanced Analytical Platforms

| Analytical Platform | Function of this compound | Benefit to Research |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Internal Standard | Ensures accurate and reproducible quantification of trace amounts of n-butylbenzene. musechem.comresearchgate.net |

| Advanced NMR Spectroscopy | Reference Compound/Analyte | Aids in structural elucidation and mechanistic studies of chemical reactions or metabolic processes. businessresearchinsights.com |

| Coupled Techniques (e.g., LC-MS-NMR) | Cross-platform Standard | Provides a reliable anchor point for analyte identification and quantification across multiple analytical dimensions. |

Q & A

Q. What are the critical considerations for synthesizing N-Butyl-D9-benzene with high isotopic purity?

Methodological Answer :

- Deuterium Incorporation : Use catalytic deuteration (e.g., H₂/D₂ exchange over palladium catalysts) or Grignard reactions with deuterated reagents (e.g., CD₃CH₂CH₂CH₂MgBr) to ensure ≥98% isotopic purity .

- Purification : Employ fractional distillation coupled with GC-MS to isolate this compound from non-deuterated byproducts. Validate purity via NMR (¹H and ²H) and high-resolution mass spectrometry .

- Stability : Store at 0–6°C in amber vials to minimize photodegradation and isotopic exchange with ambient moisture .

Q. How can this compound be optimized as an internal standard in environmental analysis?

Methodological Answer :

- Matrix Matching : Calibrate against environmental samples (e.g., soil, water) to account for matrix effects. Use spike-and-recovery tests to validate extraction efficiency (e.g., 85–110% recovery rates) .

- Chromatographic Separation : Optimize GC parameters (e.g., column: DB-5MS, 30 m × 0.25 mm; temperature ramp: 40°C to 280°C at 10°C/min) to resolve this compound from co-eluting analytes .

- Quantification : Apply isotope dilution mass spectrometry (IDMS) with deuterated analogs to correct for ion suppression/enhancement in complex matrices .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity in catalytic degradation studies?

Methodological Answer :

- Experimental Design : Compare degradation rates (kₐᵦₛ) of deuterated vs. non-deuterated compounds under identical conditions (e.g., UV/H₂O₂ advanced oxidation). Calculate KIE as .

- Data Interpretation : A KIE > 1 indicates primary isotope effects (C-D bond cleavage rate-limiting). For example, observed KIE of 2.1–2.5 in hydroxyl radical-mediated degradation suggests C-H bond breaking dominates .

- Contradiction Resolution : If KIE < 1, investigate secondary isotope effects (e.g., tunneling effects) or competing reaction pathways using DFT calculations .

Q. How can conflicting data on this compound’s environmental half-life (t₁/₂) be resolved across studies?

Methodological Answer :

- Source Analysis : Audit experimental variables (e.g., pH, temperature, microbial activity) that affect t₁/₂. For example, t₁/₂ ranges from 12 hours (aerobic soil, 25°C) to 30 days (anaerobic aquatic systems) .

- Meta-Analysis Framework :

- Validation : Conduct controlled microcosm experiments to isolate key degradation drivers (e.g., microbial consortia vs. abiotic hydrolysis) .

Q. What advanced spectral techniques differentiate this compound from structural isomers in complex mixtures?

Methodological Answer :

- 2D NMR Spectroscopy : Use - HSQC to resolve overlapping signals. For example, deuterated methylene groups (CD₂) show no signal but distinct shifts (~22 ppm) .

- High-Resolution MS/MS : Fragment ions at m/z 139.24 (M⁺) with deuterium-specific neutral losses (e.g., loss of C₄D₉ vs. C₄H₉) .

- IR Spectroscopy : Monitor C-D stretching vibrations (2050–2250 cm⁻¹) absent in non-deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.